N-cyclohexyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamide
Overview
Description
N-cyclohexyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamide is a useful research compound. Its molecular formula is C18H20N4OS and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.13578245 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential as Antidepressant Agents
A study on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are structurally related to N-cyclohexyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamide, demonstrated their potential as rapid-onset antidepressants. These compounds showed significant reduction in immobility in Porsolt's behavioral despair model in rats, suggesting a novel and rapid acting antidepressant mechanism. They also bind selectively to adenosine A1 and A2 receptors, which may contribute to their therapeutic effects (Sarges et al., 1990).
Positive Inotropic Activity
Research into N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, closely related to the compound , has indicated positive inotropic activity. These compounds have shown to increase stroke volume in isolated rabbit heart preparations, suggesting potential applications in the treatment of heart failure (Zhang et al., 2008).
Anticonvulsant Properties
Derivatives of [1,2,4]Triazolo[4,3-a]quinoxaline have been synthesized and evaluated for their anticonvulsant properties. Compounds from this research showed promising anticonvulsant activities, indicating the potential for development into new antiepileptic drugs (Alswah et al., 2013).
Properties
IUPAC Name |
N-cyclohexyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c23-17(19-14-7-2-1-3-8-14)12-24-18-21-20-16-11-10-13-6-4-5-9-15(13)22(16)18/h4-6,9-11,14H,1-3,7-8,12H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJLMKOITIBYKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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